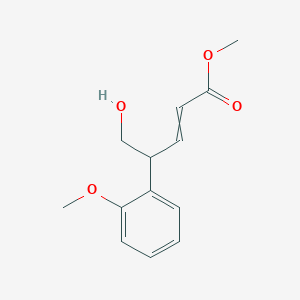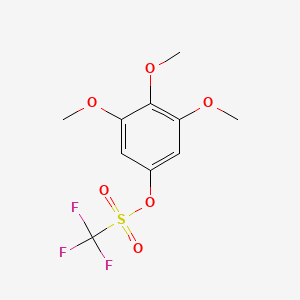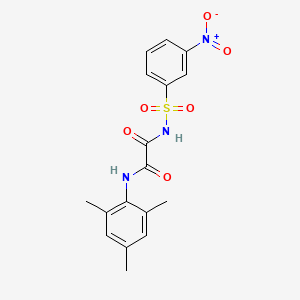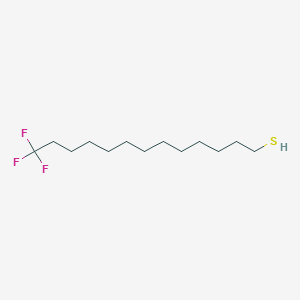
Diethyl 3-(methylcarbamoyl)-1,2-oxazole-4,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 3-(methylcarbamoyl)-1,2-oxazole-4,5-dicarboxylate is a complex organic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes an oxazole ring substituted with diethyl ester groups and a methylcarbamoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 3-(methylcarbamoyl)-1,2-oxazole-4,5-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl oxalate with methyl isocyanate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl 3-(methylcarbamoyl)-1,2-oxazole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters.
Applications De Recherche Scientifique
Diethyl 3-(methylcarbamoyl)-1,2-oxazole-4,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Diethyl 3-(methylcarbamoyl)-1,2-oxazole-4,5-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The oxazole ring and ester groups play a crucial role in its binding affinity and specificity. The exact pathways involved may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Diethyl oxalate: A precursor in the synthesis of Diethyl 3-(methylcarbamoyl)-1,2-oxazole-4,5-dicarboxylate.
Methyl isocyanate: Another precursor used in the synthesis.
Oxazole derivatives: Compounds with similar oxazole rings but different substituents.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
144537-06-4 |
|---|---|
Formule moléculaire |
C11H14N2O6 |
Poids moléculaire |
270.24 g/mol |
Nom IUPAC |
diethyl 3-(methylcarbamoyl)-1,2-oxazole-4,5-dicarboxylate |
InChI |
InChI=1S/C11H14N2O6/c1-4-17-10(15)6-7(9(14)12-3)13-19-8(6)11(16)18-5-2/h4-5H2,1-3H3,(H,12,14) |
Clé InChI |
HGUZDZJUVGPLSG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(ON=C1C(=O)NC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-{2-[2-(benzyloxy)ethoxy]ethoxy}butanoate](/img/structure/B12563482.png)


![1-{[(Thiophen-3-yl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B12563498.png)
![{2-Methyl-2-[2-(octyloxy)ethyl]-1,3-dioxolan-4-YL}methanol](/img/structure/B12563510.png)
![Benzoic acid, 4-[[4-(hydroxydiphenylmethyl)-1-piperidinyl]methyl]-](/img/structure/B12563513.png)
![Bis{2-[(1S)-1-methoxypropyl]phenyl}diselane](/img/structure/B12563515.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-histidyl-L-lysinamide](/img/structure/B12563519.png)
![2-{[(2-Methyl-1-phenylpropan-2-yl)oxy]carbonyl}benzoate](/img/structure/B12563522.png)


![4-[4-(Tridecyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B12563545.png)

![2'-Chloro-6'-methoxy-4'-methyl[1,1'-biphenyl]-4-ol](/img/structure/B12563565.png)
